

(S)-(4-Benzylmorpholin-3-yl)methanol chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(4-Benzylmorpholin-3-yl)methanol

Cat. No.: B032728

[Get Quote](#)

An In-depth Technical Guide to (S)-(4-Benzylmorpholin-3-yl)methanol

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of **(S)-(4-Benzylmorpholin-3-yl)methanol**, a chiral morpholine derivative of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties and Structure

(S)-(4-Benzylmorpholin-3-yl)methanol is a versatile synthetic intermediate, valued for its specific stereochemistry which is crucial for targeted biological interactions.^[1] The morpholine scaffold is a privileged structure in medicinal chemistry, often enhancing pharmacokinetic properties like solubility and metabolic stability in bioactive molecules.^[1] The hydrochloride salt form is frequently used in pharmaceutical applications to improve stability, crystallinity, and handling.^[2]

Structural and Physicochemical Data

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₇ NO ₂	[3][4]
Molecular Weight	207.27 g/mol	[1][3]
IUPAC Name	[(3S)-4-benzylmorpholin-3-yl]methanol	[1][3]
CAS Number	101376-25-4	[1][3]
InChI	InChI=1S/C12H17NO2/c14-9-12-10-15-7-6-13(12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m0/s1	[1][3]
SMILES	C1=CC=C(C=C1)CN2CCOC(C2)CO	[4]
XLogP3	0.8	[3]
Topological Polar Surface Area	32.7 Å ²	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	2	[3]
Rotatable Bond Count	3	[3]

Hydrochloride Salt Properties

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₈ CINO ₂	[2][5]
Molecular Weight	243.73 g/mol	[2][5]
CAS Number	916483-67-5	[2][5]
SMILES	OC[C@@H]1N(CC2=CC=CC=C2)CCOC1.[H]Cl	[5]

Experimental Protocols

The synthesis of **(S)-(4-Benzylmorpholin-3-yl)methanol** and its derivatives involves several key steps, which are detailed below. These protocols are derived from established chemical literature and supplier documentation.[\[2\]](#)

Step 1: Benzylation of (S)-Morpholin-3-ylmethanol

- Reaction: (S)-Morpholin-3-ylmethanol is alkylated with benzyl bromide to introduce the benzyl group at the 4-position of the morpholine ring.[\[2\]](#)
- Reagents and Conditions:
 - Substrate: (S)-Morpholin-3-ylmethanol
 - Reagent: Benzyl bromide
 - Base: N-ethyl-N,N-diisopropylamine (DIPEA)[\[2\]](#)
 - Solvent: Acetonitrile[\[2\]](#)
 - Temperature: Room temperature (~20°C)[\[2\]](#)
 - Time: 2 hours[\[2\]](#)
- Workup: The reaction mixture is concentrated under reduced pressure. The residue is then dissolved in dichloromethane, washed sequentially with saturated aqueous sodium bicarbonate and potassium hydroxide, dried over sodium sulfate, filtered, and concentrated.[\[2\]](#)
- Yield: 89%[\[2\]](#)
- Characterization: Mass spectrometry confirms the product with an $[M+H]^+$ ion at m/z 208.[\[2\]](#)

Step 2: Conversion to Hydrochloride Salt

- Reaction: The free base, **(S)-(4-Benzylmorpholin-3-yl)methanol**, is converted to its hydrochloride salt to enhance its physicochemical properties.[\[2\]](#)

- Reagents and Conditions:
 - Substrate: **(S)-(4-Benzylmorpholin-3-yl)methanol**
 - Reagent: Hydrochloric acid
 - Solvent: Ethanol or Ethyl Acetate[2]
- Workup: The procedure follows standard acid-base salt preparation protocols, which typically involve precipitation of the salt from the solution, followed by filtration and drying.[2]

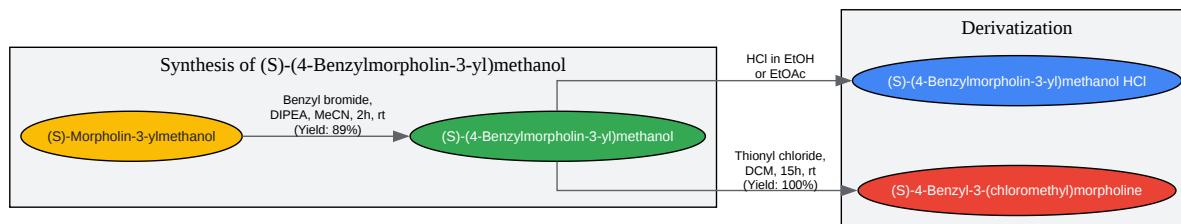
Step 3: Chlorination to (S)-4-Benzyl-3-(chloromethyl)morpholine

- Reaction: The primary alcohol of the **(S)-(4-Benzylmorpholin-3-yl)methanol** intermediate is converted to a chloride.[2]
- Reagents and Conditions:
 - Substrate: **(S)-(4-Benzylmorpholin-3-yl)methanol** intermediate
 - Reagent: Thionyl chloride[2]
 - Solvent: Dichloromethane[2]
 - Temperature: Room temperature[2]
 - Time: 15 hours[2]
- Workup: Aqueous sodium hydroxide is added, followed by neutralization with 2N hydrochloric acid. The product is extracted with dichloromethane, washed with water and brine, dried, and concentrated.[2]
- Yield: Quantitative (100%)[2]
- Characterization: Mass spectrometry shows $[M+H]^+$ at m/z 226.[2]

Analytical and Characterization Data

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of **(S)-(4-Benzylmorpholin-3-yl)methanol** and its derivatives.

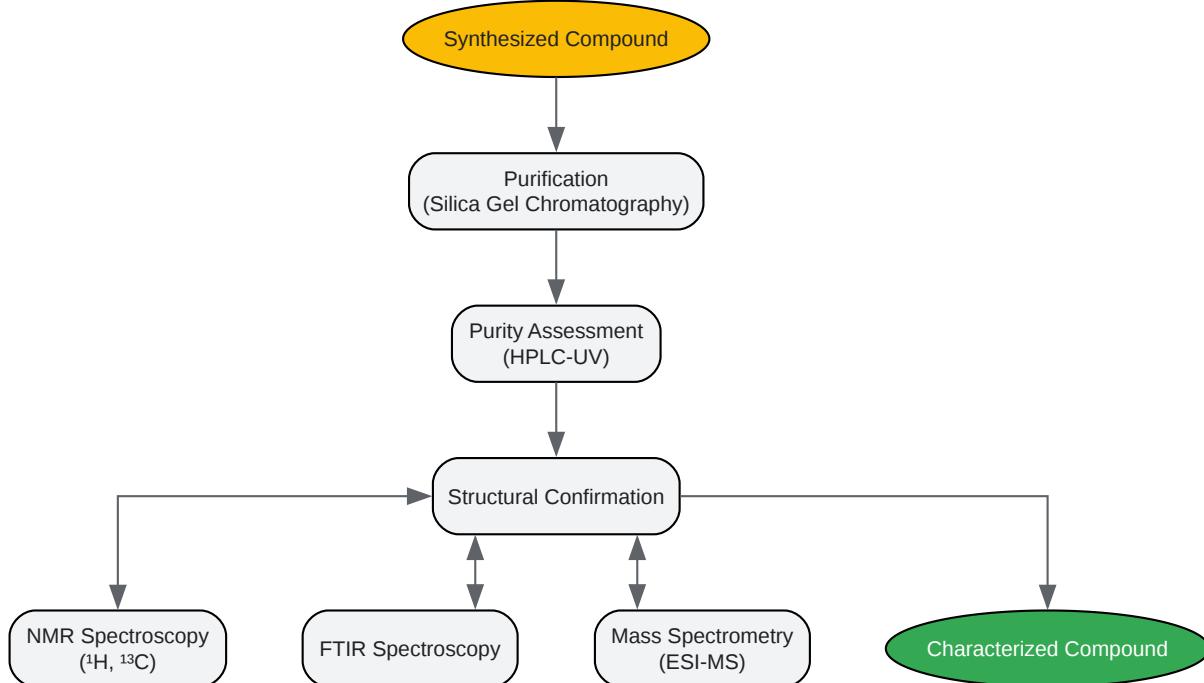
Technique	Description	Typical Results
¹ H-NMR Spectroscopy	Used for structural confirmation.	Characteristic multiplets for aromatic protons are observed around 7.2–7.4 ppm. Morpholine ring protons typically appear between 3.4–3.9 ppm, and the benzylic methylene protons are seen at 2.6–2.7 ppm.[2]
FTIR Spectroscopy	Confirms the presence of functional groups.	An O-H stretching band is expected around 3300 cm ⁻¹ , a C-O stretch near 1100 cm ⁻¹ , and vibrations characteristic of the morpholine ring.
Mass Spectrometry (ESI-MS)	Determines the molecular weight of the compound.	Electrospray ionization confirms the molecular ion [M+H] ⁺ , consistent with the calculated molecular weight.[2]
High-Performance Liquid Chromatography (HPLC)	Assesses the purity of the compound.	A C18 column with a gradient elution of acetonitrile and water (containing 0.1% TFA) is typically used, with UV detection at 254 nm.
Column Chromatography	Used for purification.	Purification is often achieved using silica gel chromatography with an ethyl acetate/hexane solvent system.[2]


Biological Activity and Applications

(S)-(4-Benzylmorpholin-3-yl)methanol hydrochloride is recognized for its significant biological activities and serves as a crucial building block in the synthesis of more complex molecules.[2]

- Chiral Intermediate: The (S)-configuration at the stereogenic center is vital for its specific interaction with biological targets like enzymes and receptors.[1][2] This makes it a valuable precursor for developing chiral drug candidates, especially those targeting neurological or metabolic disorders.[2]
- Drug Discovery: It is used in the synthesis of complex molecules and as a reagent in various organic reactions.[2] Research is ongoing to explore its potential therapeutic applications by targeting specific molecular pathways.[2]
- Mechanism of Action: The compound may exert its biological effects by interacting with and modulating the activity of enzymes, receptors, or other proteins within signaling or metabolic pathways.[2]

Visualizations


Synthetic Pathway and Derivatization

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(S)-(4-Benzylmorpholin-3-yl)methanol** and its key derivatives.

Analytical Characterization Workflow

[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for the characterization of the synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-(4-Benzylmorpholin-3-yl)methanol | RUO [benchchem.com]
- 2. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]
- 3. (s)-(4-Benzylmorpholin-3-yl)methanol | C12H17NO2 | CID 1514270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (4-benzylmorpholin-3-yl)methanol;CAS No.:110167-20-9 [chemshuttle.com]

- 5. 916483-67-5|(S)-(4-Benzylmorpholin-3-yl)methanol hydrochloride|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [(s)-(4-Benzylmorpholin-3-yl)methanol chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b032728#s-4-benzylmorpholin-3-yl-methanol-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com